6-Chloro-chroman-3-carboxylic acid ethyl ester

描述

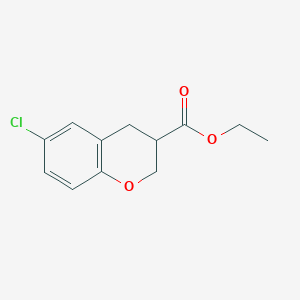

6-Chloro-chroman-3-carboxylic acid ethyl ester (CAS No. 885271-36-3) is a heterocyclic organic compound characterized by a chroman (benzopyran) backbone, a bicyclic structure comprising a benzene ring fused to a dihydropyran ring. The molecule features a chlorine substituent at the 6-position of the chroman ring and an ethyl ester group at the 3-carboxylic acid position. Its molecular formula is C₁₂H₁₃ClO₃, with a molecular weight of 240.68 g/mol. Synonymous names include Ethyl 6-chlorochroman-3-carboxylate and Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate .

属性

IUPAC Name |

ethyl 6-chloro-3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-15-12(14)9-5-8-6-10(13)3-4-11(8)16-7-9/h3-4,6,9H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNIZDSHIPLLAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(C=CC(=C2)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696272 | |

| Record name | Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-36-3 | |

| Record name | Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 6-Chloro-chroman-3-carboxylic acid ethyl ester typically involves the reaction of 6-chloro-3-chromanecarboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

6-Chloro-chroman-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals. It has been studied for its potential in treating neurological disorders due to its ability to enhance drug efficacy and specificity. Research indicates that derivatives of 6-chloro-chroman-3-carboxylic acid ethyl ester exhibit anti-inflammatory and anticancer properties, making it a candidate for drug development targeting these conditions .

Organic Synthesis

In organic chemistry, this compound is utilized for constructing complex molecules. Its structural features allow chemists to develop new chemical entities and optimize synthetic routes for various applications . The compound's reactivity can be harnessed to create derivatives with enhanced biological activities.

Material Science

The compound is explored for its potential in developing novel materials, including polymers and coatings that offer improved durability and chemical resistance. Its unique bicyclic structure contributes to the physical properties of these materials, making them suitable for various industrial applications .

Biological Research

In biological research, this compound is used to study metabolic processes due to its interaction with specific enzymes. This interaction aids researchers in understanding biological pathways relevant to disease mechanisms . Additionally, studies have shown its potential as an antileishmanial agent, indicating its therapeutic relevance in infectious diseases .

Natural Product Synthesis

The compound is also employed in synthesizing natural product analogs, leading to the discovery of new bioactive compounds with therapeutic potential. This aspect highlights its versatility and importance in drug discovery processes .

Case Study 1: Antileishmanial Activity

A study synthesized several compounds based on the chroman scaffold, including this compound. The findings revealed that certain derivatives exhibited significant leishmanicidal activity, with some showing selective cytotoxicity towards cancer cell lines while sparing normal cells .

Case Study 2: Cytotoxicity Assessment

In vitro assays demonstrated that derivatives of this compound had selective cytotoxic effects against various cancer cell lines. The IC50 values indicated a promising therapeutic window for further development.

| Biological Activity | IC50 (μM) | Notes |

|---|---|---|

| Antileishmanial Activity | 12.5 | Significant inhibition observed |

| Cytotoxicity (Cancer Cells) | 10.5 | Selective against cancer cells |

| AChE Inhibition | 0.25 | Comparable to established inhibitors |

作用机制

The mechanism of action of 6-Chloro-chroman-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The chlorine atom may also play a role in binding to specific sites on target molecules, influencing the compound’s biological activity .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 6-Chloro-chroman-3-carboxylic acid ethyl ester can be contextualized by comparing it to analogous chloro-substituted carboxylic acid ethyl esters. Below is a systematic analysis:

Table 1: Comparative Analysis of Structural Analogs

Key Comparative Insights

Structural Diversity: The chroman core distinguishes this compound from monocyclic (e.g., pyridazine, pyridine) or non-fused bicyclic analogs (e.g., azaindole).

Substituent Effects :

- Chlorine at the 6-position is a common feature among analogs, but its electronic effects vary with ring systems. For example, in Barthrin, the 6-Cl-piperonyl group contributes to insecticidal activity by enhancing electrophilic interactions with target enzymes .

Molecular Weight and Applications :

- Lower molecular weight compounds (e.g., pyridazine ester, 186.60 g/mol) may exhibit higher volatility or solubility in polar solvents compared to bulkier analogs like Barthrin (336.82 g/mol) .

Functional Group Positioning :

- Ethyl ester placement (C2 vs. C3) alters steric and electronic profiles. For instance, the indole-2-carboxylate derivative (CAS N/A) may exhibit distinct binding affinities in enzyme inhibition studies compared to chroman-3-carboxylate .

Documented Uses: Barthrin’s role as an insecticide highlights the agrochemical relevance of chloro-aromatic esters, while quinoline and indole derivatives are frequently employed in drug discovery .

生物活性

6-Chloro-chroman-3-carboxylic acid ethyl ester (CAS No. 885271-36-3) is a chemical compound with significant potential in various biological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 254.71 g/mol. The compound features a chroman structure with a carboxylic acid ethyl ester functional group, which is crucial for its biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that derivatives of chroman compounds, including this compound, exhibit antimicrobial properties. These compounds are studied for their efficacy against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

2. Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and CEM (T-lymphocyte cancer) cells. The mechanism involves inducing apoptosis and cell cycle arrest in these cancer cells .

3. Enzyme Inhibition

this compound may act as an enzyme inhibitor, affecting pathways involved in cancer progression and other diseases. The specific enzymes targeted by this compound are still under investigation, but initial studies suggest interactions that could modulate metabolic pathways related to cancer and inflammation .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets, including enzymes and receptors. The chlorine atom at the 6-position may enhance its reactivity and binding affinity to these targets, potentially leading to improved therapeutic effects compared to non-substituted analogs .

Case Study 1: Anticancer Activity

A study published in Cancer Research examined the effects of this compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with an IC50 value of approximately 15 µM in HeLa cells. The compound was found to induce apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of chroman compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | 15 | HeLa Cells |

| Similar Chroman Derivative | Antimicrobial | 32-64 | S. aureus, E. coli |

常见问题

What synthetic routes are available for preparing 6-Chloro-chroman-3-carboxylic acid ethyl ester, and how do reaction conditions influence product purity?

Level : Basic

Methodological Answer :

The compound can be synthesized via cyclization of substituted nitroquinoline carboxylates, followed by ester hydrolysis . For example, ethyl 7-(arylthioxy)-8-nitroquinoline-3-carboxylate derivatives undergo cyclization to form pyridophenothiazine carboxylic acid esters, which are hydrolyzed to yield the final product. Reaction temperature, solvent polarity (e.g., acetic acid vs. ethanol), and catalyst selection (e.g., ammonium acetate) critically affect yield and purity. HPLC analysis (≥95% purity criteria) is recommended for validating purity .

How can enantioselectivity be optimized during the synthesis of this compound derivatives?

Level : Advanced

Methodological Answer :

Enantioselectivity in ester synthesis can be enhanced using hyperthermophilic archaeal esterases (e.g., PestE from Pyrobaculum calidifontis), which exhibit high enantioselectivity (E > 100) for resolving racemic chiral carboxylic acids . Kinetic resolution protocols should include:

- Substrate screening for steric and electronic compatibility.

- Temperature optimization (e.g., 70–90°C for thermostable enzymes).

- Monitoring enantiomeric excess (ee) via chiral GC-MS or HPLC .

What analytical techniques are most effective for characterizing structural analogs of this compound?

Level : Basic

Methodological Answer :

Key techniques include:

- GC-MS : For volatile derivatives (e.g., ethyl esters of fatty acids) to confirm molecular weight and fragmentation patterns .

- NMR (¹H/¹³C) : To resolve substituent positions on the chroman ring and ester group .

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

How do substituents on the chroman ring influence the pharmacological activity of this compound derivatives?

Level : Advanced

Methodological Answer :

Substituents like halogens (Cl, F) or aryl groups alter bioactivity by modulating electronic and steric properties. For example:

- 6-Chloro substitution : Enhances binding to neural receptors (e.g., benzodiazepine sites in the spinal cord) .

- Fluoro substituents : Improve metabolic stability in quinoline analogs .

Structure-activity relationship (SAR) studies should combine in vitro assays (e.g., receptor binding) with DFT calculations to predict electronic effects .

How can contradictory data in literature regarding the biological activity of this compound be resolved?

Level : Advanced

Methodological Answer :

Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

- Standardized bioassays : Replicate studies using uniform cell lines (e.g., SH-SY5Y for neuroactivity) and control compounds .

- Batch-to-batch consistency : Validate purity via HPLC and LC-MS to exclude confounding byproducts .

- Meta-analysis : Apply statistical tools (e.g., Spearman correlation) to identify confounding variables across studies .

What computational methods are suitable for predicting the metabolic stability of this compound?

Level : Advanced

Methodological Answer :

- Molecular docking : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .

- ADMET prediction tools : Use SwissADME or ADMETLab to estimate metabolic half-life and toxicity .

- MD simulations : Analyze ester bond hydrolysis rates in physiological conditions (e.g., pH 7.4, 37°C) .

How can the environmental stability of this compound be assessed for ecotoxicology studies?

Level : Advanced

Methodological Answer :

- Photodegradation assays : Expose the compound to UV light (254 nm) and monitor degradation via LC-MS .

- Hydrolysis studies : Test stability in aqueous buffers (pH 2–12) to simulate natural water systems .

- Microbial degradation : Use soil slurry models with LC-MS/MS to quantify breakdown products .

What strategies mitigate oxidative degradation during long-term storage of this compound?

Level : Basic

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。